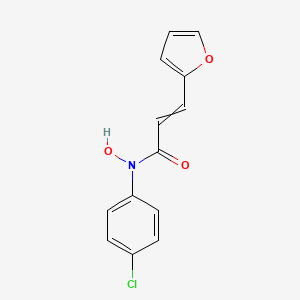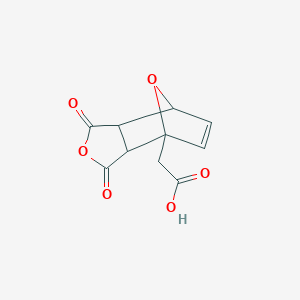
(1,3-Dioxo-3,3a,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-4(1H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dioxo-3,3a,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-4(1H)-yl)acetic acid is a complex organic compound that features a benzofuran ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxo-3,3a,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-4(1H)-yl)acetic acid typically involves multi-step organic reactions. The process may start with the formation of the benzofuran ring, followed by the introduction of the epoxy and dioxo groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
(1,3-Dioxo-3,3a,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-4(1H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.
科学的研究の応用
Chemistry
In chemistry, (1,3-Dioxo-3,3a,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-4(1H)-yl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features could interact with biological molecules, making it a candidate for drug development or as a biochemical probe.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of (1,3-Dioxo-3,3a,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-4(1H)-yl)acetic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Similar compounds to (1,3-Dioxo-3,3a,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-4(1H)-yl)acetic acid include other benzofuran derivatives, epoxy compounds, and dioxo compounds. Examples might include:
- Benzofuran-2-carboxylic acid
- Epoxybenzofuran
- 1,3-Dioxo-2,3-dihydro-1H-inden-2-yl acetic acid
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring structures. This gives it distinct chemical and physical properties that can be exploited in various applications.
特性
CAS番号 |
21888-77-7 |
|---|---|
分子式 |
C10H8O6 |
分子量 |
224.17 g/mol |
IUPAC名 |
2-(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl)acetic acid |
InChI |
InChI=1S/C10H8O6/c11-5(12)3-10-2-1-4(16-10)6-7(10)9(14)15-8(6)13/h1-2,4,6-7H,3H2,(H,11,12) |
InChIキー |
VVALEHJZTYTRHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2(C3C(C1O2)C(=O)OC3=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



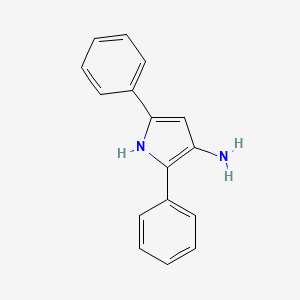
![6-Phenyl-6h-chromeno[4,3-b]quinoline](/img/structure/B14717903.png)
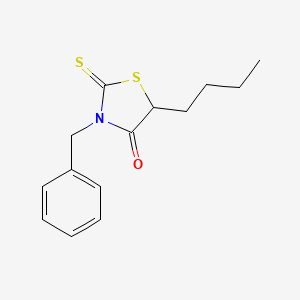
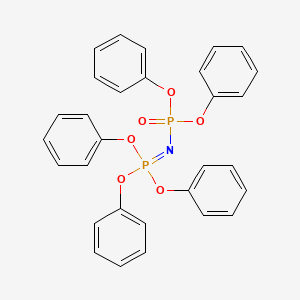
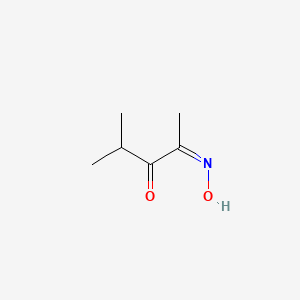
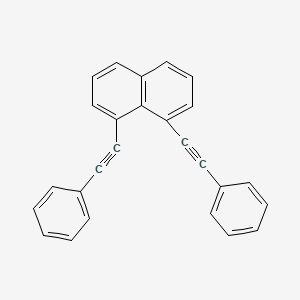

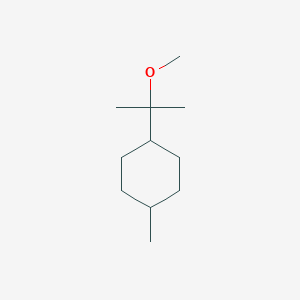

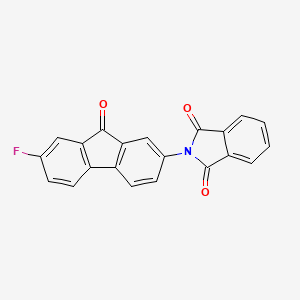
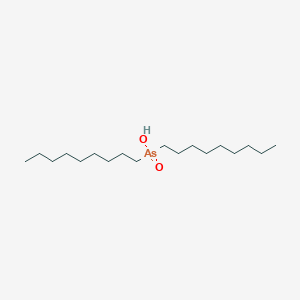
![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)
